molecular formula C10H10N2O3 B1469480 5-Oxo-1-(pyridin-2-yl)pyrrolidine-2-carboxylic acid CAS No. 2089674-26-8

5-Oxo-1-(pyridin-2-yl)pyrrolidine-2-carboxylic acid

Cat. No. B1469480
M. Wt: 206.2 g/mol
InChI Key: VNRSTOYPNAEAIX-UHFFFAOYSA-N
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Description

5-Oxo-1-(pyridin-2-yl)pyrrolidine-2-carboxylic acid is a compound with the CAS Number: 2089674-26-8 . It has a molecular weight of 206.2 . It belongs to the class of organic compounds known as alpha amino acid amides .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including 5-Oxo-1-(pyridin-2-yl)pyrrolidine-2-carboxylic acid, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of 5-Oxo-1-(pyridin-2-yl)pyrrolidine-2-carboxylic acid is characterized by the pyrrolidine ring and its derivatives . The InChI Code for this compound is 1S/C10H10N2O3/c13-9-5-4-7 (10 (14)15)12 (9)8-3-1-2-6-11-8/h1-3,6-7H,4-5H2, (H,14,15) .


Chemical Reactions Analysis

The pyrrolidine ring in the structure of 5-Oxo-1-(pyridin-2-yl)pyrrolidine-2-carboxylic acid contributes to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

5-Oxo-1-(pyridin-2-yl)pyrrolidine-2-carboxylic acid and its derivatives have been extensively studied for their spectroscopic properties using techniques such as FT-IR, NMR, and UV. Quantum chemical methods provide insights into the molecule's electronic properties, including Mulliken charges, HOMO and LUMO energies, and thermodynamic parameters. These studies contribute to a deeper understanding of the molecule's reactivity and potential applications in materials science and pharmaceuticals (Devi, Bishnoi, & Fatma, 2020).

Synthesis and Biological Activity Prediction

Research into novel synthetic pathways has led to the development of bicyclic systems containing the 5-oxopyrrolidine structure. One-pot condensation techniques have been utilized to synthesize these compounds, with biological activity predictions suggesting potential pharmaceutical applications (Kharchenko, Detistov, & Orlov, 2008).

Spin Labeling and Molecular Frameworks

The molecule serves as a precursor in the synthesis of pyrrolidin-1-oxyl derivatives, which are valuable in spin labeling for studying molecular dynamics in biological systems. These derivatives provide insights into molecular interactions and structural analysis in a variety of research contexts (Hideg & Lex, 1984).

Adsorption and Environmental Applications

A metal-organic framework (MOF) incorporating 5-oxo-pyrrolidine-2-carboxylic acid demonstrates excellent adsorption properties for anionic dyes, offering potential for wastewater treatment and environmental cleanup. The MOF's structure facilitates rapid and selective dye removal, highlighting the molecule's utility in environmental engineering (Zhao et al., 2020).

Antibacterial Potential

Derivatives of 5-oxo-1-(pyridin-2-yl)pyrrolidine-2-carboxylic acid have been synthesized and tested for antibacterial activity, showing promise as potential antibacterial drugs. These studies underscore the molecule's significance in the development of new therapeutics against resistant bacterial strains (Devi et al., 2018).

Future Directions

The pyrrolidine ring, a key feature of 5-Oxo-1-(pyridin-2-yl)pyrrolidine-2-carboxylic acid, is a versatile scaffold in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring make it a promising area for future research .

properties

IUPAC Name

5-oxo-1-pyridin-2-ylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9-5-4-7(10(14)15)12(9)8-3-1-2-6-11-8/h1-3,6-7H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRSTOYPNAEAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-1-(pyridin-2-yl)pyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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